molecular formula C9H8ClF3O B13575959 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13575959
M. Wt: 224.61 g/mol
InChI Key: HORWDZFWNBBEQI-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group and a chlorophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-chlorobenzyl chloride with trifluoroacetone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium and calcium channels, as well as GABA receptors. These interactions result in the stabilization of neuronal membranes and inhibition of excessive neuronal firing .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol
  • 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one
  • 3-(2-Chlorophenyl)-1,1,1-trifluoropropane

Uniqueness

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a chlorophenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry where its structural attributes can be leveraged to design novel therapeutic agents .

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H8ClF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4,8,14H,5H2

InChI Key

HORWDZFWNBBEQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(F)(F)F)O)Cl

Origin of Product

United States

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